molecular formula C9H9NO3 B1517428 6-Cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid CAS No. 1135283-67-8

6-Cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

Cat. No.: B1517428
CAS No.: 1135283-67-8
M. Wt: 179.17 g/mol
InChI Key: PZTXDGOCNORAQY-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid is a chemical compound with the molecular formula C9H9NO3 and a molecular weight of 179.18 . It is used for proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9NO3/c11-8-6 (9 (12)13)3-4-7 (10-8)5-1-2-5/h3-5H,1-2H2, (H,10,11) (H,12,13) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 179.18 .

Scientific Research Applications

Antibacterial Agents

Compounds similar to "6-Cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid" have been synthesized and evaluated for their antibacterial activities. For instance, fluoro-naphthyridines with cycloalkylamino groups, including those with cyclopropyl appendages, have shown promising in vitro and in vivo antibacterial properties. The structural modifications in these compounds, particularly at certain positions, significantly influence their antibacterial efficacy. One such compound, referred to as BMY 43748, was highlighted for its potential as a therapeutic agent due to its enhanced activity profiles (Bouzard et al., 1992).

Topoisomerase II Inhibition

The interaction of cyclopropyl-quinolinecarboxylic acid derivatives with mammalian topoisomerase II has been investigated, revealing the potential of these compounds to act as inhibitors. The study found that these compounds exhibit inhibitory activity against topoisomerase II, which is a critical enzyme involved in DNA replication and cell division. This suggests potential applications in cancer therapy or as tools for studying cellular processes involving DNA dynamics (Wentland et al., 1993).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: calling a poison center or doctor if feeling unwell .

Properties

IUPAC Name

6-cyclopropyl-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-8-6(9(12)13)3-4-7(10-8)5-1-2-5/h3-5H,1-2H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTXDGOCNORAQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135283-67-8
Record name 6-cyclopropyl-2-hydroxy-3-pyridinecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
Reactant of Route 6
6-Cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

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